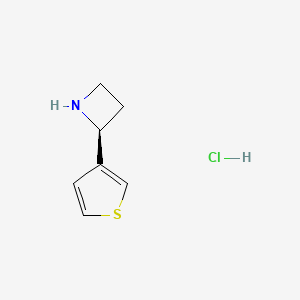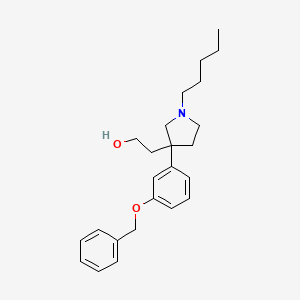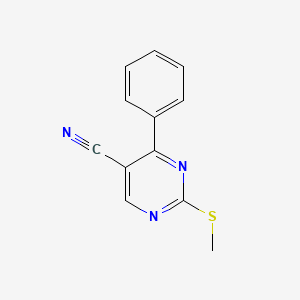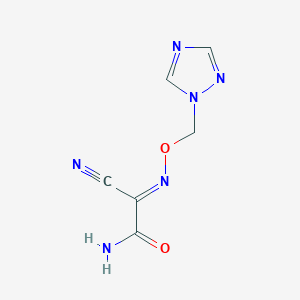
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multi-step synthetic routes. One common method involves the reaction of 1,2,4-triazole with appropriate alkylating agents to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure.
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole ring.
Uniqueness
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C6H6N6O2 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC 名称 |
(1E)-2-amino-2-oxo-N-(1,2,4-triazol-1-ylmethoxy)ethanimidoyl cyanide |
InChI |
InChI=1S/C6H6N6O2/c7-1-5(6(8)13)11-14-4-12-3-9-2-10-12/h2-3H,4H2,(H2,8,13)/b11-5+ |
InChI 键 |
MCHQWRRDSQAXTB-VZUCSPMQSA-N |
手性 SMILES |
C1=NN(C=N1)CO/N=C(\C#N)/C(=O)N |
规范 SMILES |
C1=NN(C=N1)CON=C(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


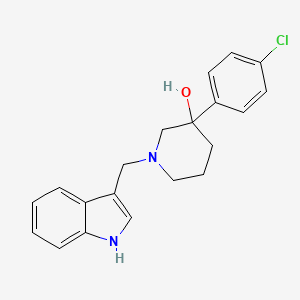


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

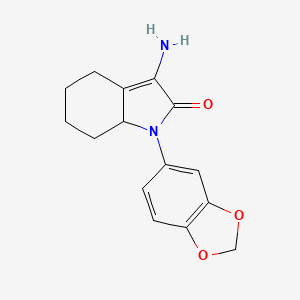

![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
